molecular formula C18H18BrNO2 B495759 3-bromo[1,1'-biphenyl]-4-yl 2-oxo-2-(1-pyrrolidinyl)ethyl ether

3-bromo[1,1'-biphenyl]-4-yl 2-oxo-2-(1-pyrrolidinyl)ethyl ether

Cat. No.: B495759
M. Wt: 360.2g/mol
InChI Key: LHLYYNDWIMZAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo[1,1'-biphenyl]-4-yl 2-oxo-2-(1-pyrrolidinyl)ethyl ether is a synthetic organic compound that has garnered significant attention in the fields of chemistry and biochemistry This compound features a distinct structure comprising bromine, biphenyl, and pyrrolidine components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo[1,1'-biphenyl]-4-yl 2-oxo-2-(1-pyrrolidinyl)ethyl ether typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobiphenyl-4-ol and 1-pyrrolidin-1-ylethanone.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any moisture interference. A suitable solvent, such as dichloromethane, is used.

    Catalyst: A base catalyst, such as potassium carbonate, is employed to facilitate the reaction.

    Procedure: The 3-bromobiphenyl-4-ol is reacted with 1-pyrrolidin-1-ylethanone in the presence of the base catalyst and solvent. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

    Purification: The product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors may be used to streamline the process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo[1,1'-biphenyl]-4-yl 2-oxo-2-(1-pyrrolidinyl)ethyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

3-bromo[1,1'-biphenyl]-4-yl 2-oxo-2-(1-pyrrolidinyl)ethyl ether has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-bromo[1,1'-biphenyl]-4-yl 2-oxo-2-(1-pyrrolidinyl)ethyl ether involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
  • 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
  • 2-(3-Chlorobiphenyl-4-yl)oxy]-1-(pyrrolidin-1-yl)ethanone

Uniqueness

3-bromo[1,1'-biphenyl]-4-yl 2-oxo-2-(1-pyrrolidinyl)ethyl ether is unique due to its specific substitution pattern on the biphenyl ring and the presence of the pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2g/mol

IUPAC Name

2-(2-bromo-4-phenylphenoxy)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C18H18BrNO2/c19-16-12-15(14-6-2-1-3-7-14)8-9-17(16)22-13-18(21)20-10-4-5-11-20/h1-3,6-9,12H,4-5,10-11,13H2

InChI Key

LHLYYNDWIMZAIR-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br

Canonical SMILES

C1CCN(C1)C(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br

Origin of Product

United States

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